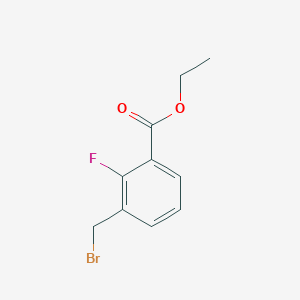

Ethyl 3-(bromomethyl)-2-fluorobenzoate

Description

Ethyl 3-(bromomethyl)-2-fluorobenzoate is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through nucleophilic substitution or cross-coupling reactions.

Synthesis and Characterization: The compound is synthesized via alkylation reactions. For instance, describes the preparation of a structurally related compound, 4-(bromomethyl)-2-fluorobenzoate ethyl ester (compound 61), by reacting 4-(bromomethyl)-2-fluorobenzoic acid derivatives with ethanol under basic conditions (K₂CO₃ in DMF). The reaction yields 25% after purification via column chromatography. Key characterization data include:

- ¹H NMR: Resonances for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons, and the bromomethyl group (δ ~4.5 ppm for CH₂Br).

- MS (ESI+): A molecular ion peak at m/z 315.24 .

This compound’s reactivity is attributed to the benzyl bromide moiety, which facilitates alkylation or substitution reactions with nucleophiles such as alcohols or amines.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 3-(bromomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-3-4-7(6-11)9(8)12/h3-5H,2,6H2,1H3 |

InChI Key |

AODWMRAVAMQAQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity :

- The bromomethyl group in this compound is more reactive toward nucleophilic substitution than bromo-substituted analogs (e.g., ethyl 3-bromo-4-fluorobenzoate) due to the benzylic bromide’s enhanced leaving-group ability .

- In contrast, ethyl α-(bromomethyl)acrylate undergoes Reformatsky-type reactions to form α-methylene lactones, leveraging the acrylate system’s conjugation .

Electronic Effects: Quinoxaline-based derivatives (e.g., ethyl 3-(bromomethyl)quinoxaline-2-carboxylate) exhibit greater electron deficiency compared to benzoate esters, accelerating nucleophilic attacks on the bromomethyl group .

Multihalogenated Derivatives :

- Ethyl 2-bromo-3-chloro-6-fluorobenzoate demonstrates orthogonal reactivity due to the presence of Br, Cl, and F, enabling sequential functionalization .

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.